Febuxostat-d7 is a deuterated form of Febuxostat, a drug used to treat gout. It serves primarily as an internal standard (IS) in analytical chemistry, particularly in mass spectrometry (MS)-based methods for quantifying Febuxostat in biological samples. [, , ]
Applications
Febuxostat-d7 sees primary application as an internal standard in LC-MS/MS methods for quantifying Febuxostat in biological samples. [, , ]
Specific Use:
Increased accuracy and reliability: Its use helps correct for variability during sample preparation and ionization in the MS analysis, leading to more accurate and reliable quantification of Febuxostat. [, , ]
Pharmacokinetic studies: The methods using Febuxostat-d7 as an IS are employed in pharmacokinetic studies of Febuxostat in rats and humans. [, , ]
Benefits:
Enhanced sensitivity: The use of Febuxostat-d7 contributes to the high sensitivity of the developed LC-MS/MS methods. []
Wide quantification range: The methods utilizing Febuxostat-d7 allow quantification of Febuxostat across a broad range of concentrations in plasma. [, ]
Real-world Examples:
Pharmacokinetic interaction study: In a study investigating the interaction between Febuxostat and Morin (a flavonoid), Febuxostat-d7 was instrumental in determining Febuxostat's pharmacokinetic parameters in rats. []
Pharmacokinetic studies in humans: An LC-MS/MS method utilizing Febuxostat-d7 was successfully applied to analyze Febuxostat pharmacokinetics in human subjects. []
Related Compounds
Relevance: Febuxostat-d7 is a deuterated form of febuxostat. Deuteration involves replacing hydrogen atoms with deuterium isotopes, which can alter the drug's metabolic pathway and potentially enhance its pharmacokinetic properties. Therefore, febuxostat-d7 is closely related to febuxostat, serving as an internal standard in analytical methods used to quantify febuxostat concentrations in biological samples due to their similar chemical behavior but distinct mass spectrometric signals. [, ]
Morin
Compound Description: Morin is a flavonoid compound found in various plants like Osage orange and guava. [] It is known to inhibit CYPs (cytochrome P450 enzymes) and P-glycoprotein, both of which are involved in drug metabolism and transport. [] Studies have shown that morin can significantly increase the oral bioavailability of febuxostat in rats, suggesting a potential drug-flavonoid interaction. []
Relevance: While morin does not share a core chemical structure with febuxostat-d7, it is considered related due to its demonstrated influence on febuxostat's pharmacokinetics. [] Morin's ability to inhibit enzymes involved in febuxostat's metabolism highlights the importance of studying potential drug interactions, especially with commonly consumed flavonoids. []
Allopurinol
Compound Description: Allopurinol is another medication used to manage gout by lowering serum uric acid levels. [, , ] It works by inhibiting xanthine oxidase, similar to febuxostat, but differs in its chemical structure as a purine base analog. [, , ] Clinical trials have been conducted to compare the efficacy and safety of allopurinol and febuxostat. [, , , , , ] While both drugs effectively lower uric acid levels, their side effect profiles and potential cardiovascular risks are subjects of ongoing research. [, , , , , ]
Relevance: Allopurinol shares the same therapeutic target (xanthine oxidase) as febuxostat-d7, making it a relevant compound for comparison. [, , , ] Although their chemical structures differ, they both belong to the xanthine oxidase inhibitor class and are used to treat similar conditions. [, , , ] Understanding their distinct characteristics is essential for optimal patient management.
Topiroxostat
Compound Description: Topiroxostat is another xanthine oxidase inhibitor used to lower uric acid levels in patients with hyperuricemia. [] Unlike febuxostat, which is non-purine selective, topiroxostat is a non-purine selective inhibitor of xanthine oxidase. [] One study compared the effects of topiroxostat and febuxostat on arterial stiffness in hypertensive patients with hyperuricemia, revealing that topiroxostat, but not febuxostat, significantly decreased plasma xanthine oxidoreductase activity. []
Relevance: Topiroxostat is directly related to febuxostat-d7 through its shared mechanism of action as a xanthine oxidase inhibitor. [] They both target the same enzyme to reduce uric acid levels, although their chemical structures and specific binding affinities may differ. []
Verinurad
Compound Description: Verinurad represents a novel approach to treating hyperuricemia. [] It acts as a potent and selective urate reabsorption inhibitor, directly targeting urate transporters in the kidneys to increase uric acid excretion. [] This mechanism distinguishes it from xanthine oxidase inhibitors like febuxostat-d7, which decrease uric acid production. [] Research indicates that combining verinurad with febuxostat leads to more significant reductions in serum uric acid levels than febuxostat alone, suggesting a potential synergistic effect. []
Relevance: While verinurad has a different mechanism of action than febuxostat-d7, it is considered related due to their shared therapeutic goal of lowering serum uric acid levels. [] The combination therapy of verinurad and febuxostat highlights an alternative strategy for managing hyperuricemia by targeting different points in the uric acid pathway. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Nilotinib-d6 contains three deuterium atoms located on the phenyl group and three deuterium atoms located on the methyl group. It is intended for use as an internal standard for the quantification of nilotinib by GC- or LC-MS. Nilotinib is a second generation tyrosine kinase inhibitor that potently inhibits Bcr/Abl tyrosine kinase and is effective in the treatment of chronic myeloid leukemia (MLL) or Philadelphia chromosome acute lymphoblastic leukemia (Ph+ ALL), even in patients who are resistant to the first generation drug, imatinib (Gleevec;). Nilotinib is ~20-fold more potent than imatinib in inhibiting both wild-type and mutant Bcr/Abl (e.g., IC50 = 15 versus 280 nM, respectively, for wild-type Bcr/Abl). Nilotinib-d6 contains three deuterium atoms located on the phenyl group and three deuterium atoms located on the methyl group. It is intended for use as an internal standard for the quantification of nilotinib by GC- or LC-MS. Nilotinib is a second generation tyrosine kinase inhibitor that potently inhibits Bcr/Abl tyrosine kinase and is effective in the treatment of chronic myeloid leukemia (MLL) or Philadelphia chromosome acute lymphoblastic leukemia (Ph Nilotinib is ~20-fold more potent than imatinib in inhibiting both wild-type and mutant Bcr/Abl (e.g., IC50 = 15 versus 280 nM, respectively, for wild-type Bcr/Abl).